2,6-Diiodo-4-methylaniline is an organic compound characterized by the presence of two iodine atoms and one methyl group attached to a benzene ring that also contains an amino group. Its molecular formula is and it has a molecular weight of approximately 292.94 g/mol. The compound typically appears as a light brown to yellow solid and is known for its stability under standard conditions. It is insoluble in water but can dissolve in organic solvents like chloroform and dichloromethane .
The synthesis of 2,6-diiodo-4-methylaniline can be achieved through several methods:
2,6-Diiodo-4-methylaniline finds applications in various fields:
Interaction studies on 2,6-diiodo-4-methylaniline primarily focus on its reactivity with other chemical species rather than direct biological interactions. Its ability to participate in coupling reactions makes it valuable for creating complex organic molecules. Additionally, studies exploring its interactions with biomolecules could reveal insights into its potential therapeutic uses .
Several compounds share structural similarities with 2,6-diiodo-4-methylaniline. Below is a comparison highlighting their uniqueness:
The uniqueness of 2,6-diiodo-4-methylaniline lies in its specific arrangement of substituents which influences both its chemical reactivity and potential applications in pharmaceuticals and materials science.
Halogenation of aromatic amines requires careful control over regioselectivity, particularly when targeting diiodinated products. The amino group’s strong activating effects traditionally favor electrophilic substitution at ortho and para positions, but achieving precise diiodination at the 2,6-positions of 4-methylaniline demands specialized approaches.
Directed ortho-metallation (DoM) leverages coordinating functional groups to direct deprotonation and subsequent functionalization at specific positions. For 4-methylaniline, the amino group itself can act as a directed metalation group (DMG), facilitating ortho-lithiation. As demonstrated in studies of analogous systems, treatment with alkyllithium reagents (e.g., n-butyllithium) generates a lithium-amide complex, which deprotonates the ortho position to form a stabilized aryllithium intermediate. Quenching this intermediate with iodine (I₂) introduces iodine atoms at the 2- and 6-positions.
A critical consideration is the aggregation state of the alkyllithium reagent, which influences the reactivity and selectivity of the metallation step. For example, using tetramethylethylenediamine (TMEDA) as a coordinating ligand enhances the lithiation efficiency, enabling sequential iodination. However, over-iodination or side reactions may occur if stoichiometry and temperature are not tightly controlled. This method offers a regioselective route but requires anhydrous conditions and low temperatures (-78°C) to prevent premature electrophilic attack.
Transition metal catalysis provides an alternative pathway for diiodination, bypassing the need for pre-functionalized intermediates. Palladium and copper catalysts, in combination with hypervalent iodine reagents, enable direct C-H iodination. For instance, (diacetoxyiodo)benzene (DIB) serves as both an oxidant and iodine source in palladium-catalyzed reactions. The mechanism involves:
This method achieves high regioselectivity under mild conditions (60–80°C) and avoids the need for directing groups. However, competing para-iodination or over-oxidation may occur, necessitating careful optimization of catalyst loading and solvent polarity.
The amino group’s high reactivity poses challenges during iodination, often leading to undesired side reactions or over-halogenation. Protective groups mitigate these issues by temporarily modulating the amine’s electronic and steric properties.
Acetylation is a widely used strategy, converting the -NH₂ group to an acetamide (-NHCOCH₃). This reduces the ring’s electron density, slowing electrophilic substitution and favoring ortho selectivity. For example, acetylation of 4-methylaniline prior to iodination with N-iodosuccinimide (NIS) in acetic acid yields 2,6-diiodo-4-methylacetanilide, which is subsequently hydrolyzed to the target compound. Alternative protecting groups, such as sulfonamides or tert-butoxycarbonyl (Boc) groups, offer varying degrees of deactivation and stability under reaction conditions.
A comparative analysis of protective groups reveals trade-offs between ease of removal and regioselectivity enhancement. For instance, Boc groups require acidic conditions for deprotection, which may compromise acid-sensitive iodinated products.
Bromination and iodination of 4-methylaniline follow distinct mechanistic pathways, influenced by the halogen’s electrophilicity and reaction conditions.
Bromination with NBS proceeds rapidly at ambient temperatures but often yields para-substituted byproducts due to the amino group’s strong activation. In contrast, iodination requires higher temperatures and polar solvents to enhance iodine’s electrophilicity. Transition metal catalysts further improve iodination selectivity by enabling C-H activation.
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between aryl halides and boronic acids, leverages 2,6-diiodo-4-methylaniline’s iodine substituents for efficient biaryl synthesis. Compared to brominated analogs, the diiodo derivative exhibits enhanced reactivity due to iodine’s lower electronegativity and stronger leaving-group ability [1] [3]. For example, under mild conditions (60–80°C, 2–4 mol% Pd(PPh₃)₄), 2,6-diiodo-4-methylaniline couples with arylboronic acids to yield 4-methyl-2,6-diarylaniline derivatives with >85% efficiency [1].
Table 1: Comparative Reactivity of 2,6-Dihalo-4-methylaniline Derivatives in Suzuki-Miyaura Coupling
| Halogen | Catalyst System | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Iodine | Pd(PPh₃)₄ | 60–80 | 85–92 | [1] [3] |
| Bromine | Pd(OAc)₂ | 80–100 | 70–78 | [1] [4] |
The methyl group at the 4-position enhances steric stability, preventing undesired homocoupling. Computational studies suggest that the iodine atoms facilitate oxidative addition to palladium(0) centers, while the methyl group minimizes π-π stacking interactions that could hinder catalytic turnover [3].
In Ullmann-type couplings, 2,6-diiodo-4-methylaniline reacts with phenolic derivatives under copper catalysis to form biaryl ethers, critical motifs in agrochemicals and polymers. The reaction typically employs CuI (10 mol%) with 1,10-phenanthroline as a ligand in DMF at 110–130°C [4]. For instance, coupling with 4-methoxyphenol yields 4-methyl-2,6-bis(4-methoxyphenoxy)aniline, a precursor to liquid crystalline materials.
Table 2: Optimization of Ullmann Coupling Conditions
| Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1,10-Phenanthroline | DMF | 110 | 78 |
| DMEDA | Toluene | 130 | 65 |
The iodine substituents’ bulkiness reduces competitive side reactions, such as dehalogenation, which are common in Ullmann couplings of chloroarenes. Kinetic studies indicate that the reaction follows a second-order rate law, dependent on both the diiodo substrate and phenol concentration [4].
2,6-Diiodo-4-methylaniline participates in Buchwald-Hartwig aminations, enabling the synthesis of tertiary amines and heterocycles. Using Pd₂(dba)₃ (2 mol%) and XantPhos (4 mol%) as a ligand system, the compound couples with secondary amines (e.g., morpholine) at 100°C to afford N,N-diarylamines in 80–88% yield [3].
Mechanistic Insights:
Table 3: Substrate Scope in Buchwald-Hartwig Amination
| Amine | Product | Yield (%) |
|---|---|---|
| Morpholine | 4-Methyl-2,6-bis(morpholino)aniline | 88 |
| Piperidine | 4-Methyl-2,6-bis(piperidino)aniline | 85 |
The methyl group’s electron-donating effect stabilizes the transition state during reductive elimination, enhancing reaction efficiency [1]. This methodology has been applied to synthesize ligands for asymmetric catalysis and bioactive molecules with antimalarial properties [3].
Density functional theory calculations have provided significant insights into the electronic structure and reactivity patterns of 2,6-diiodo-4-methylaniline in various chemical transformations. The computational investigations utilizing the B3LYP functional with basis sets ranging from 6-31G(d,p) to 6-311++G(d,p) have established fundamental electronic properties that govern the compound's behavior in organic synthesis [1] [2] [3].
The molecular formula C₇H₇I₂N with CAS number 64662-57-3 corresponds to a molecular weight of 358.946 g/mol, making it substantially heavier than other halogenated aniline derivatives [4]. Computational studies reveal that the compound exhibits typical HOMO energies in the range of -5.8 to -6.2 eV and LUMO energies between -1.2 to -1.8 eV, resulting in HOMO-LUMO gaps of 4.0 to 4.6 eV [1] [5]. These values indicate significant electronic stabilization compared to unsubstituted methylaniline, primarily due to the electron-withdrawing effects of the iodine substituents [6] .
Transmetalation intermediates demonstrate more favorable energetics, with activation barriers of 15.1 to 20.5 kcal/mol and a stabilizing influence from iodine substituents of approximately -1.8 kcal/mol [9] [12]. This stabilization arises from enhanced π-back donation between the metal center and the aromatic system, facilitated by the extended orbital overlap involving iodine p-orbitals [13] [14]. The π-coordination complexes formed during the catalytic cycle exhibit particularly strong stabilization (-2.3 to -4.1 kcal/mol), highlighting the importance of aromatic π-interactions in determining reaction pathways [15] [10].
The molecular orbital structure of 2,6-diiodo-4-methylaniline reveals distinct electronic characteristics that differentiate it from other halogenated aniline derivatives. The highest occupied molecular orbital exhibits mixed character, comprising nitrogen lone pair interactions with iodine σ* antibonding orbitals, contributing 35-45% iodine character to the overall orbital composition [1] [13]. This through-space interaction between adjacent iodine atoms creates a unique electronic environment that significantly influences the molecule's reactivity profile [13] .
The HOMO-1 orbital demonstrates strong hyperconjugation between the aromatic π system and iodine p-orbitals, with iodine contributing 25-35% to the orbital character [5] [17]. This interaction leads to enhanced electron delocalization across the aromatic framework, effectively lowering the overall HOMO energy compared to less polarizable halogen substituents [6] [18]. The HOMO-2 orbital shows predominant C-I σ bonding character (60-70% iodine contribution), indicating strong covalent interactions between carbon and iodine centers [19] [20].
The unoccupied molecular orbitals reveal complementary electronic effects. The LUMO consists primarily of aromatic π* character with moderate iodine σ* contributions (20-30%), serving as the primary electron-accepting orbital in electrophilic aromatic substitution reactions [5] . The LUMO+1 orbital exhibits C-N π* antibonding character, stabilized by electron-withdrawing iodine substituents through inductive effects [2] [3]. Higher-lying virtual orbitals (LUMO+2) show delocalized aromatic π* character with diminished iodine participation (10-20%) [21] [22].
Comparative analysis across the halogen series demonstrates systematic trends in electronic structure. The HOMO-LUMO gap decreases in the order: dichloro (6.0 eV) > dibromo (5.0 eV) > diiodo (4.4 eV), reflecting the decreasing electronegativity and increasing polarizability of heavier halogens [1] [14]. This trend correlates with enhanced reactivity in nucleophilic aromatic substitution and cross-coupling reactions, where smaller HOMO-LUMO gaps facilitate electron transfer processes [23].
Transition state optimization studies for 2,6-diiodo-4-methylaniline in palladium-catalyzed coupling reactions reveal characteristic geometric and energetic parameters that govern reaction selectivity and efficiency. The oxidative addition transition state exhibits specific geometric features, including C-Pd bond lengths of 2.12 ± 0.05 Å, C-I bond lengths of 2.98 ± 0.08 Å, and Pd-I bond lengths of 2.85 ± 0.06 Å [8] [15]. These distances indicate substantial bond lengthening compared to ground state values, consistent with the concerted nature of the oxidative addition process [25] [10].
The C-C-I bond angle in the oxidative addition transition state measures 165.2 ± 2.1°, representing significant deviation from tetrahedral geometry and indicating advanced progression toward the linear arrangement characteristic of the oxidative addition product [9] [11]. The Pd-C-C bond angle of 108.5 ± 1.8° reflects the developing coordination geometry around the palladium center, while the dihedral angle of 15.3 ± 3.2° suggests minimal steric congestion in the transition state structure [15] [26].
Transmetalation transition states demonstrate distinct geometric parameters, with C-Pd bond lengths of 2.08 ± 0.04 Å, indicating stronger metal-carbon interactions compared to the oxidative addition stage [12] [10]. The Pd-C-C bond angle increases to 112.8 ± 2.2°, reflecting the changing coordination environment as the boronic acid substrate approaches the metal center [9] [27]. The reduced dihedral angle of 8.7 ± 2.5° indicates more planar arrangements that facilitate orbital overlap between the metal center and incoming nucleophile [25] [28].
Reductive elimination transition states exhibit the longest C-Pd bond distances (2.18 ± 0.06 Å), consistent with the bond-breaking nature of this elementary step [8] [10]. The Pd-C-C bond angle expands to 125.4 ± 2.8°, approaching the tetrahedral geometry of the final organic product [15] [29]. The minimal dihedral angle of 2.1 ± 1.8° indicates nearly coplanar arrangements that optimize orbital overlap for C-C bond formation [9] [30].
Electronic structure analysis of transition states reveals significant charge redistribution during the coupling process. Natural population analysis demonstrates substantial charge transfer from the palladium center to the aromatic system during oxidative addition, with iodine substituents stabilizing the developing negative charge through σ* orbital interactions [3] [31]. The transmetalation transition state shows enhanced electron density on the palladium center, facilitated by π-donation from both the aromatic substrate and the boronic acid coupling partner [10] [32]. Reductive elimination involves charge neutralization as the organic fragments separate from the metal center, with iodine substituents providing stabilization through dispersive interactions [14] [27].
Activation barrier calculations demonstrate that iodine substituents generally lower the barriers for transmetalation and reductive elimination steps while slightly increasing the oxidative addition barrier [11] [26]. This electronic modulation arises from the dual nature of iodine as both an electron-withdrawing group (through inductive effects) and an electron-donating group (through resonance and hyperconjugation) [6] [23]. The overall catalytic efficiency benefits from these electronic modifications, as the rate-determining step typically shifts from oxidative addition to transmetalation in the presence of iodine substituents [9] [10].